molecular formula C18H22N4O B1589570 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide CAS No. 342417-01-0

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide

Cat. No.: B1589570
CAS No.: 342417-01-0
M. Wt: 310.4 g/mol
InChI Key: UQTDFKWGXOVHFZ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methylpiperazine group and an o-tolyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-tolyl chloride and an appropriate catalyst.

    Attachment of the Methylpiperazine Group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylpiperazin-1-yl)-4-(p-tolyl)nicotinamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    6-(4-Methylpiperazin-1-yl)-4-(m-tolyl)nicotinamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-5-3-4-6-14(13)15-11-17(20-12-16(15)18(19)23)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTDFKWGXOVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467400
Record name 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342417-01-0
Record name 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342417-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of crude 5-cyano-4-(2-methylphenyl)-2-(4-methylpiperazinyl) pyridine (16.85 g, 57.6 mmol), 18 mL of toluene, and 27 mL (49.7 g, 507 mmol) of concentrated sulfuric acid was heated at 70° C. for 12 hours. The mixture was cooled and quenched with 200 mL of cold H2O. Ethyl acetate was added followed by a solution of 45.6 g (1.14 mol) of sodium hydroxide in 200 mL of H2O. Water (200 mL) was added and the layers were separated. The aqueous layer was extracted several times with 100 mL of ethyl. The organic layers were combined and concentrated to afford 17.55 g (98.1%) of 4-(2-methylphenyl)-6-(4-methylpiperazinyl)-3-pyridinecarboxamide as a colorless solid.
Quantity
16.85 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.0 g (4.05 mMol) 6-Chloro-4-o-tolyl-nicotinamide in 9.0 ml 1-methyl-piperazine was heated to 100° C. for 2 hours. The excess N-methyl-piperazine was removed under high vacuum and the residue was filtered on silica gel (eluent: dichloromethane) to yield 1.2 g(95%) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide as a light yellow crystalline foam.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

480 mg (1.642 mmol) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile were treated with 3.8 ml sulfuric acid (90%) and heated at 80° C. for 1 hour. The mixture was cooled down to 20-25° C. and treated with 20 ml ethyl acetate. 2.0 g sodium hydroxide solution (28%) was added and the organic phase was washed with 6 ml water. Evaporation in vacuo gave 380 mg of 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide as a light yellow crystalline foam.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
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6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
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Reactant of Route 5
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide

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